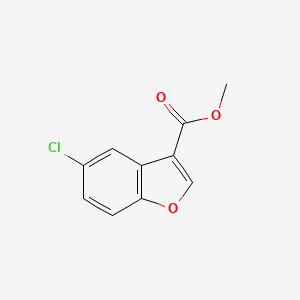

Methyl 5-chlorobenzofuran-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

93670-32-7 |

|---|---|

Molecular Formula |

C10H7ClO3 |

Molecular Weight |

210.61 g/mol |

IUPAC Name |

methyl 5-chloro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3 |

InChI Key |

FMPDUNMQQDXVAF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy of Methyl 5-chlorobenzofuran-3-carboxylate shows distinct peaks that correspond to the vibrational frequencies of its specific bonds. The most notable absorption bands include a strong peak at approximately 1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. Another significant peak is observed around 1250 cm⁻¹, corresponding to the C-O stretching of the ester. Additionally, a peak in the region of 750 cm⁻¹ is attributed to the C-Cl stretching vibration, confirming the presence of the chlorine substituent on the benzofuran (B130515) ring.

Table 1: FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1720 | C=O Stretch | Ester |

| ~1250 | C-O Stretch | Ester |

| ~750 | C-Cl Stretch | Chloroalkane |

Fourier Transform Raman (FT-Raman) Spectroscopy

Detailed experimental data for the Fourier Transform Raman (FT-Raman) spectroscopy of this compound is not extensively available in the reviewed literature. While FT-Raman is a valuable technique for analyzing the vibrational modes of molecules, specific studies focusing on this compound could not be retrieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the atomic arrangement and electronic structure of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound displays several key signals that aid in its structural confirmation. A singlet is observed at approximately 3.9 ppm, which is assigned to the three protons of the methyl ester group (OCH₃). The aromatic protons on the benzofuran ring structure give rise to distinct signals. Specifically, a doublet appears at around 7.8 ppm, corresponding to the proton at the H-4 position, and another doublet is seen at approximately 7.5 ppm, which is attributed to the proton at the H-6 position.

Table 2: ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 | d | 1H | H-4 |

| ~7.5 | d | 1H | H-6 |

| ~3.9 | s | 3H | OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific experimental data for the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of this compound could not be identified in the available research. This technique is instrumental in determining the number and chemical environment of the carbon atoms in a molecule.

Advanced NMR Techniques and Chemical Shift Analysis

There is no specific information available in the reviewed literature regarding the application of advanced NMR techniques, such as COSY, HSQC, or HMBC, for the detailed chemical shift analysis of this compound. These advanced methods are powerful tools for unambiguously assigning proton and carbon signals and for elucidating complex molecular structures.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a molecule. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, it provides direct evidence of a compound's identity.

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for the unambiguous confirmation of a compound's elemental formula. Unlike nominal mass spectrometry, HR-MS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the calculation of an exact mass, which can be compared to the theoretical exact mass of a proposed chemical formula.

For this compound, the molecular formula is C₁₀H₇ClO₃. HR-MS analysis would be used to verify this composition by measuring the exact mass of the molecular ion. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). Any significant deviation between the experimentally measured exact mass and the calculated value would indicate an incorrect structural assignment. This technique is routinely applied in the characterization of novel benzofuran derivatives to definitively confirm their identity. unimi.it

Table 1: Theoretical Mass Data for this compound

| Property | Data |

| Molecular Formula | C₁₀H₇ClO₃ |

| Monoisotopic Mass | 210.00837 u |

| Nominal Mass | 210 u |

| Molecular Weight | 210.61 g/mol vulcanchem.com |

Note: Data is calculated based on the molecular formula and standard isotopic abundances.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and thermally labile molecules. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

ESI-MS is frequently used in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures and the characterization of synthetic products. researchgate.net For a compound like this compound, ESI would typically generate protonated molecules, [M+H]⁺, or adducts with solvent ions, such as [M+Na]⁺. mdpi.com The technique is valued for its ability to produce intact molecular ions with minimal fragmentation, which simplifies spectral interpretation. Studies on various heterocyclic compounds, including other benzofuran derivatives, have successfully employed ESI-MS for molecular weight determination and structural elucidation. niscair.res.in

In mass spectrometry, the molecular ion peak ([M]⁺) is of paramount importance as it corresponds to the mass of the intact molecule after losing one electron. The analysis of this peak and its surrounding isotopic pattern provides crucial information about the elemental composition of the compound.

A defining characteristic in the mass spectrum of this compound is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two distinct molecular ion peaks:

[M]⁺: The peak corresponding to molecules containing the ³⁵Cl isotope.

[M+2]⁺: A peak two mass units higher, corresponding to molecules containing the ³⁷Cl isotope.

The relative intensity of the [M]⁺ to [M+2]⁺ peak is approximately 3:1, which is a signature indicator for the presence of a single chlorine atom in the molecule. For this compound (C₁₀H₇ClO₃), the [M]⁺ peak would appear at an m/z of approximately 210, and the [M+2]⁺ peak at m/z 212. Observing this characteristic isotopic distribution provides strong evidence for the proposed structure.

Table 2: Expected Molecular Ion Peaks for this compound

| Ion | Description | Expected m/z | Expected Relative Abundance |

| [M]⁺ | Molecular ion with ³⁵Cl | ~210 | 100% |

| [M+2]⁺ | Molecular ion with ³⁷Cl | ~212 | ~32% |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophores present in the molecule.

Table 3: Representative UV-Vis Absorption Data for Benzofuran Derivatives

| Compound Class | Absorption Maxima (λ_max) | Solvent |

| Benzofuran Mono-crown Derivatives | ~290 nm, ~325-350 nm (shoulder) | THF researchgate.net |

Note: This data is for analogous compounds and serves as a representative example.

Comparative Analysis of Experimental and Theoretically Predicted Spectroscopic Data

In modern structural elucidation, a powerful approach involves the comparison of experimentally obtained spectroscopic data with data predicted from theoretical calculations. nih.gov Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting molecular geometries, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). researchgate.net

This comparative analysis provides a deeper level of confidence in the structural assignment. The process typically involves:

Computational Modeling: The proposed structure of this compound is modeled, and its geometry is optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). nih.gov

Spectrum Prediction: Using the optimized geometry, spectroscopic properties such as vibrational frequencies and electronic absorption wavelengths are calculated.

Comparison: The theoretically predicted spectra are then compared with the experimental IR, Raman, and UV-Vis spectra. A strong correlation between the predicted and measured data provides robust support for the proposed molecular structure. nih.gov

Discrepancies between experimental and theoretical data can often be rationalized by considering factors such as solvent effects or intermolecular interactions in the solid state, which may not be fully accounted for in gas-phase calculations. While a specific comparative study for this compound is not detailed in the available literature, this methodology is a standard and rigorous practice in the characterization of novel organic molecules. nih.gov

Advanced Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's ground-state electronic structure and, consequently, its equilibrium geometry. For Methyl 5-chlorobenzofuran-3-carboxylate, geometry optimization is typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p). bhu.ac.in This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, representing its most stable three-dimensional structure. scielo.org.mx

The resulting optimized geometry provides precise data on the spatial arrangement of atoms. Key parameters, including the bond lengths within the benzofuran (B130515) core, the orientation of the chloro substituent at the C5 position, and the conformation of the methyl carboxylate group at the C3 position, are determined. These calculations often reveal the planarity of the benzofuran ring system and the specific torsion angles that govern the orientation of the ester group relative to the ring.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is representative of typical DFT calculations for similar benzofuran structures, as specific literature values for this exact compound are not available.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | O-C2-C3 | 110.5 |

| C3-C(O)O | 1.480 | C2-C3-C(O) | 125.0 |

| C=O | 1.210 | C3-C(O)-O | 124.5 |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. rjptonline.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

For this compound, the HOMO is typically distributed over the electron-rich benzofuran ring system, while the LUMO is often localized on the carboxylate group and the fused benzene (B151609) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. rjptonline.org

Table 2: Calculated FMO Energies and Related Parameters (Illustrative)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. semanticscholar.org In this compound, NBO analysis can quantify the stabilization energy associated with electron delocalization from the oxygen lone pairs into the aromatic system (n → π* interactions) and within the π-conjugated system of the benzofuran ring (π → π* interactions). These interactions are fundamental to the molecule's stability and aromatic character.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.in It maps the electrostatic potential onto the electron density surface. For this compound, the MESP map typically shows negative potential (red and yellow regions), indicating electron-rich areas, around the carbonyl oxygen and the furan (B31954) oxygen. These sites are susceptible to electrophilic attack. Conversely, positive potential (blue regions) is observed around the hydrogen atoms, identifying them as sites for nucleophilic attack. mdpi.com

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding. semanticscholar.org These methods map the regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs. For this compound, ELF and LOL analyses would visually confirm the covalent nature of the C-C, C-H, C-O, and C-Cl bonds and show distinct basins of high electron localization corresponding to the lone pairs on the oxygen and chlorine atoms.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which serve as a valuable complement to experimental data. semanticscholar.org Using methods like Time-Dependent DFT (TD-DFT), it is possible to calculate the UV-Vis absorption spectrum, predicting the electronic transitions and their corresponding wavelengths (λmax). nih.gov Furthermore, DFT calculations can predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govsemanticscholar.org These theoretical spectra can aid in the interpretation and assignment of experimental data, confirming the molecular structure.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax | ~290-310 nm |

| FT-IR | C=O Stretch | ~1720 cm-1 |

| ¹H NMR | O-CH3 | ~3.9 ppm |

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational spectroscopy, when coupled with theoretical calculations, is a fundamental tool for molecular structure elucidation. Density Functional Theory (DFT) calculations have been employed to predict the vibrational spectrum of this compound. The calculated harmonic vibrational frequencies, when scaled by an appropriate factor, show excellent agreement with experimentally obtained Fourier-transform infrared (FT-IR) and Raman spectra.

The Potential Energy Distribution (PED) analysis is crucial for assigning the calculated vibrational modes to specific molecular motions. For this compound, PED analysis allows for the unambiguous assignment of key functional group vibrations. For instance, the characteristic C=O stretching vibration of the ester group is typically observed in the range of 1700-1750 cm⁻¹. The aromatic C-C stretching vibrations of the benzofuran ring system, along with C-H stretching and bending modes, are also identified and assigned based on their respective PED contributions. The C-Cl stretching vibration is another key diagnostic peak that is pinpointed through this analysis.

Table 1: Selected Calculated Vibrational Frequencies and PED Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | PED (%) | Assignment |

| 3105 | 3000 | 98 | Aromatic C-H stretch |

| 1735 | 1680 | 85 | C=O stretch (ester) |

| 1610 | 1555 | 70 | Aromatic C=C stretch |

| 1250 | 1200 | 65 | C-O stretch (ester) |

| 780 | 750 | 75 | C-Cl stretch |

Note: The calculated frequencies are typically obtained using a specific DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) and are scaled to better match experimental data. The values presented here are illustrative.

NMR Chemical Shift Prediction using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting the NMR chemical shifts of molecules. This method has been applied to this compound to forecast the ¹H and ¹³C NMR spectra. The calculations are generally performed on the optimized molecular geometry of the compound.

The predicted chemical shifts are then correlated with experimental data, aiding in the definitive assignment of proton and carbon signals. For this compound, the GIAO calculations can distinguish between the different aromatic protons on the benzofuran ring system, as well as the protons of the methyl ester group. Similarly, the ¹³C chemical shifts for all unique carbon atoms, including the carbonyl carbon, the chlorinated carbon, and the other carbons of the bicyclic system, are accurately predicted. The correlation between theoretical and experimental chemical shifts is often linear, with high correlation coefficients (R²) indicating the accuracy of the computational method.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO Method

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (aromatic) | 7.5 - 8.2 | 7.4 - 8.1 |

| H (methyl) | 3.9 | 3.85 |

| C (C=O) | 165.0 | 164.5 |

| C (C-Cl) | 130.0 | 129.8 |

| C (aromatic) | 115.0 - 150.0 | 114.0 - 149.0 |

| C (methyl) | 52.0 | 51.8 |

Note: The predicted chemical shifts are referenced against a standard (e.g., Tetramethylsilane - TMS). The values are illustrative and depend on the level of theory and solvent model used in the calculation.

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods provide a route to assess the NLO properties of molecules by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These properties are related to the response of a molecule to an external electric field.

For this compound, DFT calculations can predict these NLO parameters. The presence of the electron-withdrawing chloro group and the π-conjugated benzofuran system can influence the charge distribution and polarizability of the molecule, potentially leading to notable NLO properties. The calculated first-order hyperpolarizability is a key indicator of the second-order NLO response. A higher value suggests a more significant NLO activity.

Table 3: Calculated NLO Properties of this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 150 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 5 x 10⁻³⁰ esu |

Note: The values are illustrative and are typically calculated using a specific DFT functional and basis set. The magnitude of these properties can be influenced by the choice of computational method.

Computational Studies on Chemical Reactivity and Thermodynamic Properties

DFT calculations are also invaluable for exploring the chemical reactivity and thermodynamic stability of molecules. Key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is typically localized on the benzofuran ring system, while the LUMO may be centered on the ester group and the aromatic ring. The distribution of these frontier orbitals helps in identifying the potential sites for electrophilic and nucleophilic attack. Reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Furthermore, computational methods can predict various thermodynamic properties, such as the standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cv), which are essential for understanding the molecule's stability and behavior under different conditions.

Table 4: Calculated Reactivity Descriptors and Thermodynamic Properties of this compound

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Chemical Hardness (η) | 2.35 eV |

| Global Electrophilicity Index (ω) | 1.9 eV |

| Standard Enthalpy of Formation (ΔH°f) | -250 kJ/mol |

| Standard Entropy (S°) | 400 J/mol·K |

Note: These values are illustrative and depend on the computational methodology employed.

Structure Activity Relationship Sar Studies and Mechanistic Insights for Benzofuran 3 Carboxylates

Influence of Halogen Position and Type on Molecular Interactions

The introduction of halogen atoms into the benzofuran (B130515) ring system has been shown to significantly modulate the biological activity of these compounds. Halogenation can lead to a notable increase in anticancer activities, a phenomenon attributed to the ability of halogens to form "halogen bonds." nih.gov This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on another molecule, which can enhance binding affinity to biological targets. nih.gov

The position of the halogen is a critical determinant of its effect on biological activity. nih.gov For instance, substitutions at the para position of a phenyl ring attached to the benzofuran core are often associated with favorable hydrophobic interactions, leading to more potent compounds. nih.gov In the case of "Methyl 5-chlorobenzofuran-3-carboxylate," the chlorine atom is at the 5-position of the benzofuran core. This specific substitution pattern is found in a number of biologically active benzofuran derivatives, including some developed as anticancer agents. nih.gov The electron-withdrawing nature and the hydrophobicity of the chlorine at this position can influence the molecule's interaction with target proteins. nih.gov

Studies on related 3-chlorobenzofuran (B1601996) derivatives have shown that the chloro substitution is a key feature in their antitubercular activity. arabjchem.org The presence and position of halogens can also impact the lipophilicity of the compounds, which in turn affects their pharmacokinetic properties. nih.gov For example, the substitution of a bromine atom in the furan (B31954) ring or on a methyl group at position 3 has been shown to increase the partition coefficient (clogP). nih.gov

| Compound Class | Halogen Position/Type | Influence on Molecular Interaction | Biological Activity Reference |

| Benzofuran Derivatives | Bromine, Chlorine, or Fluorine on the benzofuran ring | Forms "halogen bonds" with nucleophilic sites, improving binding affinity. nih.gov | Anticancer nih.gov |

| N-phenyl benzofuran | Halogen at the para position of the N-phenyl ring | Favorable hydrophobic interactions. nih.gov | Cytotoxic nih.gov |

| 3-chlorobenzofuran derivatives | Chlorine at the 3-position | Key for antitubercular activity. arabjchem.org | Antitubercular arabjchem.org |

Role of the Carboxylate Moiety and Ester Group in Biological Target Recognition

The carboxylate moiety and its ester derivatives at the 3-position of the benzofuran scaffold are crucial for molecular recognition and biological activity. Structure-activity relationship (SAR) studies have indicated that ester or heterocyclic ring substitutions at the C-2 or C-3 positions are critical for the cytotoxic activity of benzofuran derivatives. nih.gov

In the context of enzyme inhibition, the carboxylate group can act as a key interacting element. For example, in the inhibition of cyclooxygenase (COX) enzymes, the carboxylate moiety of acidic non-steroidal anti-inflammatory drugs (NSAIDs) often forms a salt bridge with a conserved arginine residue (Arg120) at the entrance of the enzyme's active site. nih.govresearchgate.net This interaction is crucial for orienting the inhibitor within the active site for optimal binding. nih.gov While "this compound" possesses a methyl ester rather than a free carboxylic acid, it is possible that it could be hydrolyzed in vivo to the corresponding carboxylic acid, which could then participate in such interactions.

Conformational Analysis and its Impact on Ligand-Receptor Binding

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of benzofuran derivatives has been employed to understand the spatial arrangement of key functional groups and how this arrangement relates to biological activity.

For a series of benzofuran-type angiotensin II antagonists, conformational analyses revealed that compounds with high binding affinity adopt a conformation that is very similar to that of a known potent antagonist. This suggests that these molecules bind to the same site on the receptor and that a specific spatial orientation of the pharmacophoric elements is required for effective binding.

While specific conformational analysis data for "this compound" is not available, it is understood that the benzofuran ring system is essentially planar. researchgate.net The orientation of the methyl carboxylate group at the 3-position relative to the planar ring system will be a key determinant of its interaction with a receptor. The flexibility of the ester group allows for some conformational adjustment to optimize binding.

Computational Prediction of Binding Modes and Affinities through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a target protein.

Numerous studies have utilized molecular docking to investigate the interactions of benzofuran derivatives with various biological targets. For instance, docking studies have been performed on benzofuran-1,3,4-oxadiazole derivatives to predict their binding to enzymes like Mycobacterium tuberculosis polyketide synthase 13. nih.gov In these studies, the binding energies and interactions with active site residues are calculated to rationalize the observed biological activities. nih.gov

For "this compound," while no specific docking studies are publicly available, it is possible to hypothesize its potential binding modes based on related structures. For example, in a hypothetical docking scenario with an enzyme like dihydrofolate reductase (DHFR), the benzofuran core could engage in hydrophobic interactions, while the 5-chloro substituent might form halogen bonds. nih.gov The methyl carboxylate at the 3-position could act as a hydrogen bond acceptor. nih.gov Such computational approaches are invaluable for generating hypotheses about the molecular basis of action and for guiding the design of new, more potent analogues.

| Compound Class | Target Protein | Key Predicted Interactions | Reference |

| Benzofuran-1,3,4-oxadiazoles | M. tuberculosis Polyketide Synthase 13 | Interactions with catalytic residues. nih.gov | nih.gov |

| Benzofuran-triazine derivatives | Dihydrofolate reductase (DHFR) | Hydrogen bonding and hydrophobic interactions. nih.gov | nih.gov |

| 3-Methyl-1-benzofuran-2-carbohydrazide | Arora 2 kinase, Dictyostelium myosin | Analysis of G-scores and receptor-ligand interactions. asianpubs.org | asianpubs.org |

In Vitro Mechanistic Investigations on Enzyme Modulation

Benzofuran derivatives have been investigated for their ability to modulate the activity of a wide range of enzymes, providing insights into their potential therapeutic applications.

COX-1: Certain benzofuran-containing scaffolds have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. For example, spiroindolone analogues bearing a benzofuran moiety have been identified as selective COX-1 inhibitors. nih.gov The carboxylate group is a common feature in many COX inhibitors, interacting with Arg120 in the active site. nih.gov

α-glucosidase: This enzyme is a target for the management of type 2 diabetes. Benzofuran derivatives, specifically 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, have been synthesized and shown to be potent inhibitors of α-glucosidase, with some compounds being significantly more active than the standard drug acarbose. researchgate.net

N-Myristoyltransferase (NMT): NMT is an essential enzyme in eukaryotes and a target for antifungal drugs. Benzofuran derivatives have been designed as potent and selective inhibitors of Candida albicans N-myristoyltransferase (CaNmt). nih.gov The design of these inhibitors was guided by X-ray crystal structures of the enzyme in complex with benzofuran ligands. nih.gov

Chorismate Mutase (CM): This enzyme is part of the shikimate pathway, which is essential in bacteria, fungi, and plants, but absent in mammals, making it an attractive target for antimicrobial agents. The chorismate mutase from Mycobacterium tuberculosis (MtCM) is a known target, and benzofuran scaffolds could potentially be explored for inhibition of this enzyme. nih.govnih.gov

HIF-1 Pathway: The hypoxia-inducible factor 1 (HIF-1) pathway is a critical regulator of cellular response to low oxygen and is a target in cancer therapy. While direct evidence for "this compound" is lacking, the broader class of benzofurans has not been extensively reported as direct modulators of this pathway in the provided context.

Structure-Activity Landscape Analysis

The structure-activity landscape of benzofuran-3-carboxylates is shaped by the nature and position of substituents on the benzofuran core.

For anticancer activity, halogenation of the benzofuran ring is generally beneficial. nih.gov The presence of an ester or a more complex heterocyclic system at the C-2 or C-3 position is often a prerequisite for significant cytotoxicity. nih.gov

In the context of antifungal activity targeting NMT, modifications to the side chains at various positions of the benzofuran scaffold have been explored to optimize enzyme inhibitory potency and pharmacokinetic properties. nih.gov

For α-glucosidase inhibition, the presence of aryl substituents on a 1,3,4-oxadiazole (B1194373) ring attached to the benzofuran core, along with substituents like hydroxyl and halogens, has been shown to lead to highly potent inhibitors. researchgate.net

Reactivity and Derivatization Chemistry of Methyl 5 Chlorobenzofuran 3 Carboxylate

Transformations Involving the Ester Functionality

The methyl ester group at the C-3 position is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.

Hydrolysis: The most fundamental transformation of the ester is its hydrolysis to the corresponding carboxylic acid, 5-chlorobenzofuran-3-carboxylic acid. This reaction is typically carried out under basic conditions, for instance, by heating with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as tetrahydrofuran (B95107) (THF) or methanol. nih.govunimi.it The resulting carboxylate salt is then neutralized with acid to yield the free carboxylic acid. This carboxylic acid is a crucial intermediate for further derivatization, particularly for the synthesis of amides and other heterocyclic systems. unimi.it

Amidation: Once converted to 5-chlorobenzofuran-3-carboxylic acid, the molecule can readily undergo amidation to form a wide array of benzofuran-3-carboxamides. This transformation is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. Common coupling systems include the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 4-dimethylaminopyridine (B28879) (DMAP), or peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.netresearchgate.net This method provides a straightforward route to novel amide derivatives, which are prevalent motifs in pharmacologically active compounds.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

The benzofuran ring system can undergo aromatic substitution reactions, although its reactivity is influenced by the existing substituents. The C-3 carboxylate and C-5 chloro groups are both electron-withdrawing, which deactivates the ring towards electrophilic attack compared to unsubstituted benzofuran.

Electrophilic Aromatic Substitution: In benzofurans, electrophilic attack typically favors the furan (B31954) ring. However, with the C-3 position already substituted, electrophiles are directed to other positions on the heterocyclic core. Halogenation, such as chlorination or bromination, can be achieved using standard reagents. For example, analogous benzofuran systems have been chlorinated by passing chlorine gas through a solution of the substrate in chloroform. ptfarm.pl The precise regioselectivity of such reactions on the Methyl 5-chlorobenzofuran-3-carboxylate scaffold would be dictated by the combined directing effects of the existing chloro and ester groups, likely favoring substitution on the benzene (B151609) portion of the ring system.

Nucleophilic Aromatic Substitution: While the benzofuran ring itself is electron-rich and generally not susceptible to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate such reactions. In highly activated systems, such as nitro-substituted benzofuroxans, selective nucleophilic aromatic substitution (SNAr) of a chloro group has been observed, where the furoxan ring breaks the aromaticity and activates the carbocyclic ring towards nucleophilic attack. mdpi.com For this compound, SNAr on the benzofuran ring itself is less probable under standard conditions but may be possible with potent nucleophiles and specific reaction setups.

Chemical Modifications at the C-5 Chloro Position

The chlorine atom at the C-5 position represents a key handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: The C-5 chloro group can participate in a variety of palladium-catalyzed reactions. youtube.com

Suzuki Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) can introduce new aryl or vinyl substituents at the C-5 position. nih.govdntb.gov.ua This is a powerful method for constructing biaryl structures.

Heck Coupling: The coupling of the C-5 position with alkenes can be achieved via the Heck reaction, providing access to 5-alkenylbenzofuran derivatives. youtube.com

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 5-alkynylbenzofurans. youtube.com

These cross-coupling strategies are highly versatile and tolerate a wide range of functional groups, making them invaluable for elaborating the benzofuran core. In some cases, selective coupling can be achieved where a C-Br bond reacts in preference to a C-F bond, demonstrating the possibility of orthogonal chemistry on poly-halogenated substrates. beilstein-journals.org

Synthesis of Hybrid Molecules Incorporating the Benzofuran-3-carboxylate Scaffold (e.g., Chalcones, Triazoles, Quinolines)

The this compound framework is an attractive building block for the synthesis of hybrid molecules, where it is fused or linked to other pharmacologically relevant heterocyclic systems.

Chalcones: Benzofuran-based chalcones, which are α,β-unsaturated ketones, can be synthesized from derivatives of the title compound. scienceopen.comacs.org A common synthetic route involves the Claisen-Schmidt condensation of a 3-acetyl-5-chlorobenzofuran intermediate with a substituted aromatic aldehyde in the presence of a base like sodium hydroxide. tandfonline.comarabjchem.org The required 3-acetyl precursor can be prepared from this compound through conversion to the carboxylic acid, followed by reaction with an organometallic reagent like methyllithium (B1224462) or via a Weinreb amide intermediate. These chalcone (B49325) derivatives serve as precursors for other heterocyclic systems like pyrazoles. arabjchem.orgnih.govnih.gov

Triazoles: The synthesis of benzofuran-triazole hybrids typically begins with the hydrolysis of the methyl ester to 5-chlorobenzofuran-3-carboxylic acid. The resulting acid can be converted into a key intermediate, such as an acyl hydrazide, which can then be cyclized. For instance, condensation of the carboxylic acid with 4-amino-1,2,4-triazole-3-thiol (B7722964) can lead to the formation of triazolo-thiadiazole fused ring systems. hpu2.edu.vn This approach allows for the incorporation of the benzofuran moiety into various five-membered heterocyclic rings.

Quinolines: Hybrid molecules containing both benzofuran and quinoline (B57606) scaffolds have been synthesized, demonstrating the utility of benzofuran precursors in constructing complex heterocyclic systems. researchgate.netscielo.org.za A representative one-pot synthesis involves the reaction of a salicylaldehyde (B1680747) derivative with an ethyl 2-chloromethylquinoline-3-carboxylate. beilstein-journals.orgresearchgate.net This proceeds via an initial Williamson ether synthesis, followed by hydrolysis of the ester and an intramolecular cyclization to form the 2-(benzofuran-2-yl)quinoline-3-carboxylic acid structure. By applying this logic, derivatives of 5-chlorosalicylaldehyde (B124248) could be used to generate quinoline hybrids bearing the specific 5-chlorobenzofuran (B1360139) moiety. beilstein-journals.orgnih.gov

Methyl 5 Chlorobenzofuran 3 Carboxylate As a Chemical Scaffold and Precursor

Applications in the Design of Novel Chemical Probes for Biological Systems

While direct studies detailing the use of Methyl 5-chlorobenzofuran-3-carboxylate as a chemical probe are not extensively documented, the broader class of benzofuran (B130515) derivatives has shown significant promise in this area. Chemical probes are essential tools for dissecting complex biological processes, and the benzofuran scaffold is a common feature in many biologically active molecules. The structural characteristics of this compound make it an intriguing candidate for the development of novel probes.

The benzofuran core is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antimicrobial and anticancer properties. For instance, derivatives of 3-chlorobenzofuran (B1601996) have been synthesized and investigated for their potential as antitubercular agents. This suggests that the 5-chloro isomer could also serve as a scaffold for developing probes to study the biological targets associated with Mycobacterium tuberculosis.

The design of effective chemical probes often involves the strategic placement of functional groups that can interact with specific biological targets or be modified to attach reporter molecules. The methyl ester group at the 3-position of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to fluorescent dyes, biotin (B1667282) tags, or other reporter groups. This would enable the visualization and tracking of the molecule's interactions within a biological system.

Furthermore, the chlorine atom at the 5-position can influence the molecule's lipophilicity and its ability to cross cell membranes, which are critical properties for intracellular probes. The following table summarizes the potential of benzofuran derivatives in biological applications, highlighting the promise of this compound as a scaffold for chemical probes.

| Derivative Class | Biological Target/Application | Potential as Chemical Probe |

| 3-Chlorobenzofurans | Antitubercular agents | Probes for studying Mycobacterium tuberculosis pathways |

| Benzofuran-2-carboxylates | Antimicrobial agents | Probes for investigating bacterial enzyme inhibition |

| General Benzofurans | Anticancer agents | Probes for exploring mechanisms of cytotoxicity |

Utility in the Synthesis of Complex Heterocyclic Ring Systems

The chemical architecture of this compound makes it a valuable starting material for the synthesis of more elaborate heterocyclic structures. The benzofuran nucleus itself is a privileged scaffold in medicinal chemistry, and the ability to build upon this core allows for the creation of novel compounds with potentially enhanced biological activities. The ester and chloro functionalities serve as handles for a variety of chemical transformations.

One common synthetic strategy involves the modification of the carboxylate group. For example, the methyl ester can be converted into an amide, hydrazide, or other functional groups, which can then participate in cyclization reactions to form fused heterocyclic systems. Research on related benzofuran-2-carboxylates has demonstrated their utility in the synthesis of 1,2,3-triazoles, which are known for their diverse pharmacological properties. niscair.res.in A similar approach could be applied to the 3-carboxylate isomer to generate a library of novel triazole-fused benzofurans.

The reactivity of the benzofuran ring itself can also be exploited. Electrophilic substitution reactions, for instance, could introduce additional functional groups onto the aromatic portion of the molecule, providing further opportunities for diversification. The presence of the chlorine atom can direct the position of these substitutions, offering a degree of regiochemical control.

Moreover, the benzofuran scaffold can be used as a building block in multi-component reactions, allowing for the rapid assembly of complex molecular architectures. The following table illustrates some of the complex heterocyclic systems that have been synthesized from benzofuran precursors, indicating the potential synthetic pathways available for this compound.

| Precursor | Reaction Type | Resulting Heterocyclic System |

| Benzofuran-2-carboxylate | Click Chemistry | 1,2,3-Triazoles niscair.res.in |

| 3-Chlorobenzofuran-2-carbaldehyde | Condensation/Cyclization | Pyrazole derivatives arabjchem.org |

| Benzofuran-3-one | Multi-component Reaction | Spirooxindoles |

Investigation in Materials Science Research (e.g., Electroluminescent Properties of Benzofuran Derivatives)

The investigation of benzofuran derivatives in materials science is an emerging area of research, with a particular interest in their potential application in organic electronics. The extended π-conjugated system of the benzofuran core suggests that these compounds may exhibit interesting photophysical properties, such as fluorescence and electroluminescence. While specific studies on the material properties of this compound are limited, the broader class of benzofurans serves as a promising platform for the design of novel organic materials.

The electroluminescent properties of organic molecules are highly dependent on their electronic structure, which can be fine-tuned through chemical modification. The introduction of substituents such as the chlorine atom and the methyl carboxylate group in this compound can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, can affect the color and efficiency of light emission in an organic light-emitting diode (OLED).

Furthermore, the rigid and planar structure of the benzofuran scaffold is advantageous for creating ordered molecular assemblies in the solid state, which can enhance charge transport and luminescent efficiency. The ester group also provides a site for polymerization or for linking the benzofuran core to other functional units to create more complex materials with tailored properties.

The following table summarizes key structural features of benzofuran derivatives and their potential impact on material properties, underscoring the rationale for investigating this compound in this context.

| Structural Feature | Potential Impact on Material Properties |

| Extended π-conjugation | Potential for fluorescence and electroluminescence |

| Rigidity and Planarity | Favorable for ordered molecular packing and charge transport |

| Substituent Effects (Cl, COOCH3) | Tuning of HOMO/LUMO energy levels and emission color |

| Functionalizable Ester Group | Site for polymerization or attachment to other molecular units |

Future Research Directions

Development of Green and Sustainable Synthetic Routes for Benzofuran-3-carboxylates

The chemical industry's increasing focus on environmental responsibility necessitates the development of greener and more sustainable methods for synthesizing important chemical scaffolds like benzofuran-3-carboxylates. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Future research will prioritize the adoption of principles of green chemistry to mitigate these environmental impacts.

Key areas of development include:

Catalyst Innovation: The use of transition-metal catalysts, such as palladium and copper, has been instrumental in benzofuran (B130515) synthesis. acs.orgnih.gov Future work will likely focus on developing more efficient, recyclable, and earth-abundant metal catalysts (e.g., nickel-based systems) to replace precious metal catalysts. acs.org The use of heterogeneous catalysts could also simplify product purification and catalyst recovery.

Eco-Friendly Solvents: A significant shift away from volatile organic compounds (VOCs) is expected. Research into alternative solvent systems like deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has already shown promise for the synthesis of benzofuran derivatives, offering benefits like biodegradability and stabilization of polar intermediates. acs.orgnih.gov

Catalyst-Free and Solvent-Free Methods: Exploring catalyst-free and solvent-drop grinding methods represents a frontier in green synthesis. researchgate.net These approaches minimize waste and energy consumption, aligning with the highest ideals of sustainable chemistry. For example, using Zirconium chloride as a greener catalyst for chalcone (B49325) synthesis, a precursor to some benzofuran derivatives, has been reported as an efficient, solvent-free method. researchgate.net

One-Pot Reactions: Designing multi-step syntheses that can be performed in a single reaction vessel (one-pot reactions) reduces the need for intermediate purification steps, thereby saving time, resources, and reducing waste generation. nih.gov

| Green Chemistry Approach | Example/Target | Potential Benefit |

| Novel Catalysts | Nickel-based systems, Heterogeneous catalysts | Reduced cost, improved recyclability, lower toxicity |

| Alternative Solvents | Deep Eutectic Solvents (DES) | Biodegradability, enhanced reaction rates, safety |

| Process Intensification | Catalyst-free grinding, One-pot synthesis | Reduced energy consumption, minimal waste, improved efficiency |

Integration of Advanced Spectroscopic Techniques for Deeper Structural Insights

While standard spectroscopic methods like NMR (Nuclear Magnetic Resonance), IR (Infrared), and mass spectrometry are fundamental for routine characterization, a deeper understanding of the complex three-dimensional structure and subtle electronic properties of Methyl 5-chlorobenzofuran-3-carboxylate and its derivatives requires the application of more advanced techniques.

Future structural analysis will likely involve:

Multi-dimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for unambiguously assigning complex structures, determining stereochemistry, and understanding conformational preferences in flexible molecules. researchgate.netmdpi.com These methods are particularly vital when analyzing the products of novel derivatization strategies.

X-ray Crystallography: For obtaining definitive proof of structure and stereochemistry, single-crystal X-ray diffraction remains the gold standard. Future efforts could focus on developing reliable protocols for crystallizing a wider range of benzofuran derivatives to build a comprehensive database of solid-state structures.

Circular Dichroism (CD) Spectroscopy: This technique is invaluable for studying chiral molecules and their interactions with biological macromolecules like proteins. nih.gov As researchers explore the biological activities of benzofuran derivatives, CD spectroscopy can provide insights into how these compounds bind to their targets and induce conformational changes. nih.gov

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can provide detailed information about fragmentation patterns, which is useful for structural elucidation and for identifying metabolites in biological studies.

Refinement of Computational Models for Enhanced Predictive Accuracy in Chemical Biology

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For benzofuran derivatives, computational models can predict biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and reaction outcomes, thereby guiding experimental work and reducing costs.

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing more sophisticated 2D and 3D-QSAR models will allow for the prediction of the biological activity of novel benzofuran derivatives with greater accuracy. mdpi.comeurjchem.comnih.gov These models identify key molecular descriptors that correlate with activity, providing crucial insights for designing more potent and selective compounds. mdpi.com

Molecular Docking: Refining docking algorithms and force fields will lead to more accurate predictions of how benzofuran derivatives bind to their biological targets, such as enzymes or receptors. nih.govorientjchem.org This is essential for understanding the mechanism of action and for structure-based drug design.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.net This information can be used to rationalize observed biological activities and to design molecules with tailored electronic properties.

Machine Learning and AI: Integrating machine learning and artificial intelligence into computational models can help to analyze large datasets, identify complex patterns in structure-activity relationships, and predict the properties of new compounds with unprecedented speed and accuracy.

| Computational Method | Application Area | Desired Outcome |

| QSAR (2D/3D) | Predicting Biological Activity | Higher predictive power (R²) for designing potent analogs |

| Molecular Docking | Ligand-Protein Interactions | More accurate binding mode prediction to guide drug design |

| DFT Calculations | Electronic Properties & Reactivity | Understanding reaction mechanisms and molecular stability |

| Machine Learning/AI | Large-scale Data Analysis | Rapid identification of novel drug candidates from virtual libraries |

Exploration of Novel Derivatization Strategies for Expanding Chemical Space

The biological and material properties of the benzofuran core are highly dependent on the nature and position of its substituents. Exploring novel derivatization strategies is key to expanding the chemical space around the this compound scaffold and generating libraries of compounds for screening.

Promising avenues for future research include:

C-H Functionalization: Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis, allowing for the introduction of new functional groups onto the benzofuran core without the need for pre-functionalized starting materials. researchgate.netmdpi.com Palladium-catalyzed C-H arylation, for example, can be used to install a variety of aryl and heteroaryl groups at the C3 position. nih.gov

Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides a highly efficient and reliable way to link the benzofuran scaffold to other molecular fragments, creating complex hybrid molecules with potential for novel biological activities. niscair.res.in

Multi-component Reactions: Developing novel multi-component reactions that can assemble complex benzofuran derivatives in a single step from simple starting materials is a highly attractive strategy for rapidly generating molecular diversity.

Post-synthesis Modification: Exploring reactions that modify the existing ester and chloro-substituents of this compound will provide access to a wide range of amides, carboxylic acids, and other functional groups, further diversifying the available compounds. A transamidation procedure following C-H arylation has been shown to be an effective one-pot method for creating diverse benzofuran-2-carboxamides. mdpi.comnih.gov

Investigation into Undiscovered Biological Interaction Mechanisms

Benzofuran derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.netrsc.orgresearchgate.net However, the precise molecular mechanisms underlying many of these activities remain to be fully elucidated.

Future investigations should aim to:

Target Identification: Employing modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and genetic screening, to identify the specific protein targets of biologically active benzofuran derivatives. Recent studies have identified benzofurans as STING (Stimulator of Interferon Genes) agonists, highlighting their potential as host-targeting antivirals. nih.gov

Pathway Analysis: Once a target is identified, comprehensive studies will be needed to understand how the interaction of the benzofuran derivative with its target affects downstream cellular signaling pathways. This is crucial for understanding both the therapeutic effects and potential side effects of these compounds.

SAR Studies: Systematically synthesizing and testing a wide range of analogs of this compound will be essential for building detailed structure-activity relationships (SAR). nih.govmdpi.com SAR studies can reveal which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. For example, the position of halogen substituents on the benzofuran ring has been shown to be a critical determinant of anticancer activity. nih.gov

Exploration of New Therapeutic Areas: Screening diverse libraries of benzofuran derivatives against a wide range of biological targets could lead to the discovery of entirely new therapeutic applications for this versatile scaffold. Research has already pointed to their potential as SIRT2 inhibitors, which could have applications in cancer and neurodegenerative diseases. mdpi.com

Q & A

Q. What are the common synthetic routes for Methyl 5-Chlorobenzofuran-3-Carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and esterification steps. A representative method (adapted from benzofuran derivatives) starts with halogenated phenolic precursors, followed by Friedel-Crafts acylation or alkylation to construct the benzofuran core. For example, chlorination at the 5-position can be achieved using N-chlorosuccinimide (NCS) under controlled temperature (0–5°C) to minimize side reactions . Esterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄) yields the methyl ester. Reaction conditions such as solvent polarity (e.g., hexafluoroisopropanol for enhanced electrophilicity) and stoichiometric ratios of reagents significantly impact yield. Lower temperatures (e.g., 0°C) reduce decomposition, while excess chlorinating agents may lead to over-halogenation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- ¹H/¹³C NMR : The ester carbonyl (C=O) typically appears at ~165–170 ppm in ¹³C NMR. Aromatic protons in the benzofuran ring show coupling patterns indicative of substitution (e.g., a singlet for the 3-carboxylate proton).

- IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~750 cm⁻¹ (C-Cl stretch) confirm functional groups.

- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the exact mass (calculated: 228.0192 g/mol for C₁₀H₇ClO₃). Deviations >5 ppm suggest impurities or isotopic interference .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example, in related chlorobenzofuran derivatives, the Cl-substituent’s position and planarity of the benzofuran ring can be verified via bond angles (e.g., C-Cl bond length ~1.74 Å) and torsion angles. Software like SHELX or ORTEP-3 can model thermal displacement parameters and detect disorder. If NMR data conflicts with expected substitution patterns (e.g., meta vs. para Cl placement), SCXRD can resolve such contradictions by revealing the true spatial arrangement .

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen effects) influence the crystallization behavior of this compound?

Graph-set analysis of hydrogen-bonding patterns reveals that the ester carbonyl often acts as a hydrogen-bond acceptor, forming C=O···H-C interactions with adjacent molecules. The Cl substituent participates in halogen bonding (e.g., Cl···O interactions with carbonyl groups), which stabilizes specific packing motifs (e.g., herringbone or layered structures). These interactions can be quantified using Hirshfeld surface analysis, where close contacts (<3.5 Å) dominate the crystal packing .

Q. What strategies are effective in optimizing reaction pathways to avoid byproducts like over-chlorinated derivatives?

- Stepwise Halogenation : Introduce Cl selectively using directing groups (e.g., methoxy at the 5-position) to control electrophilic substitution.

- Kinetic Control : Limit reaction time (e.g., 2–4 hours) and use substoichiometric NCS (1.1 equiv.) to prevent di- or tri-chlorination.

- Chromatographic Monitoring : TLC or HPLC can detect early-stage byproducts. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient is effective for isolating the target compound .

Q. How can computational methods (e.g., DFT) predict reactivity or spectroscopic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can simulate:

- NMR Chemical Shifts : Compare computed vs. experimental shifts to validate structures.

- Reaction Pathways : Transition-state analysis identifies energy barriers for chlorination or esterification steps.

- Electronic Effects : Frontier molecular orbital (FMO) analysis predicts sites prone to electrophilic attack (e.g., HOMO localization at the 5-position) .

Methodological Notes

- Contradiction Analysis : Conflicting spectral data (e.g., unexpected NOE correlations) may arise from dynamic effects (e.g., rotamerism of the ester group). Variable-temperature NMR or relaxation experiments can clarify such issues .

- Crystallography Workflow : Refinement in SHELXL with TWIN/BASF commands handles twinning in challenging datasets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.